Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride
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Overview
Description
Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a methoxy group and a piperidine ring containing an aminomethyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-aminomethylpiperidine and 4-(chloromethyl)benzoic acid methyl ester.
Reaction Steps: The aminomethyl group of piperidine reacts with the chloromethyl group of benzoic acid methyl ester through nucleophilic substitution, forming the desired compound.
Purification: The product is purified through recrystallization or chromatography to achieve high purity.
Industrial Production Methods:
Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Some industrial processes use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the benzoate ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as ammonia (NH₃) and amines are used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Primary amines and alcohols.
Substitution Products: Amides and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: It is used in the production of polymers and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
Comparison with Similar Compounds
Piperidine Derivatives: Piperidine and its derivatives are widely used in drug discovery and development.
Aminomethyl Compounds: Compounds containing the aminomethyl group are common in pharmaceuticals and organic synthesis.
Uniqueness: Methyl 4-((4-(aminomethyl)piperidin-1-yl)methyl)benzoate dihydrochloride stands out due to its specific structural features and its ability to participate in a wide range of chemical reactions, making it versatile in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and applications make it a valuable compound in multiple fields.
Properties
IUPAC Name |
methyl 4-[[4-(aminomethyl)piperidin-1-yl]methyl]benzoate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)14-4-2-13(3-5-14)11-17-8-6-12(10-16)7-9-17;;/h2-5,12H,6-11,16H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUZBNKFHDHZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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